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Compound of Interest

Compound Name: 3-(3-Aminopropoxy)benzonitrile

Cat. No.: B1287089 Get Quote

Technical Guide: 3-(3-
Aminopropoxy)benzonitrile (CAS: 785760-03-4)
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(3-Aminopropoxy)benzonitrile,

including its chemical structure, physicochemical properties, a detailed hypothetical synthesis

protocol, and potential areas of application based on structurally related molecules.

Chemical Structure and Properties
3-(3-Aminopropoxy)benzonitrile is an organic compound featuring a benzonitrile moiety

linked to a primary amine through a propyloxy bridge.

Chemical Structure:

Caption: Chemical structure of 3-(3-Aminopropoxy)benzonitrile.

Table 1: Physicochemical Properties
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Property Value Source

CAS Number 785760-03-4 Vendor Catalogs

Molecular Formula C₁₀H₁₂N₂O Vendor Catalogs[1]

Molecular Weight 176.22 g/mol Vendor Catalogs[1]

Predicted Boiling Point 322.5 ± 27.0 °C Chemical Database

Predicted Density 1.10 ± 0.1 g/cm³ Chemical Database

Topological Polar Surface Area

(TPSA)
59.04 Å² Chemical Database

Predicted logP 1.70768 Chemical Database

Hypothetical Synthesis Protocol
The synthesis of 3-(3-aminopropoxy)benzonitrile can be achieved via a Williamson ether

synthesis. This involves the reaction of 3-hydroxybenzonitrile with a suitable 3-aminopropyl

halide. To prevent the amine from acting as a competing nucleophile, a protected aminopropyl

halide is often used, followed by a deprotection step. A common protecting group for amines is

the tert-butyloxycarbonyl (Boc) group.

Overall Reaction Scheme:

Step 1: Williamson Ether Synthesis Step 2: Deprotection

3-Hydroxybenzonitrile Boc-protected intermediate

  + Boc-3-bromopropan-1-amine
  K₂CO₃, DMF, 80°C 3-(3-Aminopropoxy)benzonitrile

  TFA or HCl
  DCM, rt

Click to download full resolution via product page

Caption: Hypothetical two-step synthesis of 3-(3-Aminopropoxy)benzonitrile.

Experimental Workflow:
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Start

Dissolve 3-hydroxybenzonitrile and K₂CO₃ in DMF

Add Boc-3-bromopropan-1-amine

Heat reaction mixture at 80°C

Monitor reaction by TLC

Work-up: Quench with water, extract with EtOAc

Purify Boc-protected intermediate by column chromatography

Dissolve intermediate in DCM

Add TFA or HCl for deprotection

Stir at room temperature

Work-up: Neutralize, extract, and dry

Purify final product

End

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of 3-(3-Aminopropoxy)benzonitrile.
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Detailed Hypothetical Methodology:

Step 1: Synthesis of tert-butyl (3-((3-cyanophenyl)oxy)propyl)carbamate

To a solution of 3-hydroxybenzonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF),

add potassium carbonate (K₂CO₃, 2.0 eq).

Stir the suspension at room temperature for 30 minutes.

Add tert-butyl (3-bromopropyl)carbamate (1.1 eq) to the reaction mixture.

Heat the reaction to 80°C and stir for 12-16 hours, monitoring the progress by thin-layer

chromatography (TLC).

After completion, cool the reaction to room temperature and pour it into cold water.

Extract the aqueous layer with ethyl acetate (3 x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield the Boc-protected

intermediate.

Step 2: Synthesis of 3-(3-Aminopropoxy)benzonitrile

Dissolve the purified tert-butyl (3-((3-cyanophenyl)oxy)propyl)carbamate (1.0 eq) in

dichloromethane (DCM).

Add trifluoroacetic acid (TFA, 5.0 eq) or a solution of HCl in dioxane dropwise at 0°C.

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

Upon completion, concentrate the reaction mixture under reduced pressure.

Dissolve the residue in water and wash with DCM.
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Basify the aqueous layer with a saturated solution of sodium bicarbonate or sodium

hydroxide to pH > 10.

Extract the product with DCM (3 x).

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield 3-
(3-aminopropoxy)benzonitrile.

Predicted Analytical Data
As no experimental spectra are publicly available, the following data are predicted based on

the chemical structure and known spectral data of similar compounds.

Table 2: Predicted Spectroscopic Data

Technique Predicted Data

¹H NMR (CDCl₃, 400 MHz)

δ (ppm): 7.40-7.20 (m, 4H, Ar-H), 4.10 (t, 2H, O-

CH₂), 2.95 (t, 2H, N-CH₂), 2.05 (quint, 2H, CH₂),

1.60 (br s, 2H, NH₂)

¹³C NMR (CDCl₃, 100 MHz)

δ (ppm): 159.0 (C-O), 130.0 (Ar-CH), 125.0 (Ar-

CH), 119.0 (CN), 118.0 (Ar-CH), 115.0 (Ar-CH),

113.0 (Ar-C-CN), 66.0 (O-CH₂), 39.0 (N-CH₂),

32.0 (CH₂)

FT-IR (KBr)

ν (cm⁻¹): 3400-3300 (N-H stretch), 3050 (Ar C-H

stretch), 2950-2850 (Aliphatic C-H stretch),

2230 (C≡N stretch), 1600, 1480 (Ar C=C

stretch), 1250 (Ar-O-C stretch)

Mass Spec (ESI+) m/z: 177.10 [M+H]⁺

Potential Applications and Biological Relevance
While there is no specific biological data for 3-(3-aminopropoxy)benzonitrile, the structural

motifs present in the molecule are found in various biologically active compounds.

Logical Relationship of Structural Features to Potential Applications:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1287089?utm_src=pdf-body
https://www.benchchem.com/product/b1287089?utm_src=pdf-body
https://www.benchchem.com/product/b1287089?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1287089?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Structural Motifs

Potential Biological Activities

Potential Therapeutic Areas

Aminopropoxy Chain

GPCR Ligand Activity Ion Channel Modulation

Benzonitrile Core

Enzyme Inhibition

CNS Disorders OncologyCardiovascular Diseases

Click to download full resolution via product page

Caption: Relationship between structural motifs and potential applications.

Aminopropoxy Moiety: The aminopropoxy linker is a common feature in ligands for G-protein

coupled receptors (GPCRs) and ion channels. It provides a flexible chain with a basic

nitrogen atom that can participate in key interactions with receptor binding sites.

Benzonitrile Group: The nitrile group is a versatile functional group in medicinal chemistry. It

can act as a hydrogen bond acceptor or be metabolized to other functional groups.

Benzonitrile derivatives have been investigated as inhibitors for various enzymes.

Given these features, 3-(3-aminopropoxy)benzonitrile could serve as a valuable building

block or lead compound in the discovery of novel therapeutics targeting a range of diseases.

Further biological evaluation is required to determine its specific activities.

Safety Information
No specific safety data for 3-(3-aminopropoxy)benzonitrile is available. As with any chemical

compound, it should be handled with appropriate personal protective equipment (PPE),

including safety glasses, gloves, and a lab coat, in a well-ventilated fume hood.
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Disclaimer: This document is intended for informational purposes for qualified professionals.

The synthesis protocol and analytical data are hypothetical and have not been experimentally

validated. All laboratory work should be conducted with appropriate safety precautions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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